![molecular formula C9H11BrO B1289037 1-Bromo-3-propoxybenzene CAS No. 149557-17-5](/img/structure/B1289037.png)
1-Bromo-3-propoxybenzene
Overview
Description
1-Bromo-3-propoxybenzene is a chemical compound with the CAS Number: 149557-17-5 . It has a molecular weight of 215.09 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-propoxybenzene can be represented by the InChI code:1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
. This indicates that the molecule consists of a benzene ring with a bromo group (Br) and a propoxy group (–OCH2CH2CH3) attached to it. Physical And Chemical Properties Analysis
1-Bromo-3-propoxybenzene is a liquid at room temperature . It has a molecular weight of 215.09 .Scientific Research Applications
Proteomics Research
1-Bromo-3-propoxybenzene: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including coupling reactions and substitutions, to create complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Material Science
In material science, 1-Bromo-3-propoxybenzene can be used to synthesize polymers and co-polymers with specific properties. These materials can have applications in creating novel plastics, fibers, and resins with desired thermal and mechanical properties .
Chemical Synthesis
The compound is also important in chemical synthesis where it can act as an intermediate. It can be used to produce other chemical compounds through reactions such as Grignard reactions, which are pivotal in creating new carbon-carbon bonds .
Chromatography
1-Bromo-3-propoxybenzene: can be used in chromatography as a standard or reference compound. Its distinct chemical properties allow it to be a benchmark for comparing and analyzing the behavior of similar compounds during the chromatographic process .
Analytical Chemistry
In analytical chemistry, this compound can be employed as a reagent or a calibration standard in various analytical techniques. It helps in the determination of the presence and concentration of other substances in a sample .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUUFXWXTUITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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